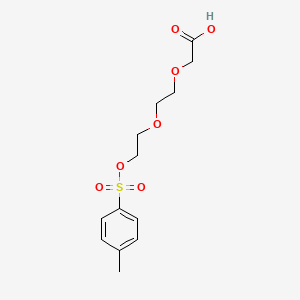

Tos-PEG3-CH2CO2H

Description

Contextualization of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Chemical Biology and Materials Science Research

Polyethylene glycol (PEG) linkers are synthetic polymers comprised of repeating ethylene (B1197577) oxide units. chempep.com Their inherent properties, such as high water solubility, biocompatibility, low immunogenicity, and flexibility, make them invaluable tools for connecting various molecular entities. chempep.comyoutube.com The use of PEG in biological applications dates back to the 1970s, initially for extending the circulation time of proteins. chempep.com Since then, the field has evolved to produce a diverse family of PEG linkers with varying lengths and terminal functional groups, tailored for specific research applications. chempep.combroadpharm.com

In chemical biology, PEG linkers are instrumental in bioconjugation, the process of covalently linking molecules like proteins, peptides, and drugs. youtube.com This technique is foundational for creating antibody-drug conjugates (ADCs) for targeted cancer therapy, where the linker's design significantly influences the ADC's efficacy and pharmacokinetics. broadpharm.combiochempeg.com In materials science, PEG linkers are used to modify the surface properties of materials, enhancing biocompatibility and reducing non-specific protein adsorption, which is crucial for implantable medical devices and regenerative medicine. youtube.comacs.org

Rationale for the Strategic Design and Utilization of Tosyl-Activated PEG Linkers in Scholarly Investigations

The strategic incorporation of a tosyl (p-toluenesulfonyl) group into a PEG linker imparts a key reactivity that is highly valued in synthetic chemistry. The tosyl group is an excellent leaving group, meaning it is readily displaced in nucleophilic substitution reactions. cd-bioparticles.netevitachem.com This characteristic allows for the efficient and specific attachment of molecules containing nucleophiles, such as thiols or amines, to the PEG linker. mdpi.comscielo.br

The activation of a PEG chain with a tosyl group is a common strategy for creating reactive intermediates for further chemical modification. mdpi.com This approach provides a reliable method for introducing other functional groups or for directly conjugating the PEG linker to a target molecule. The stability of the tosyl group under certain conditions, coupled with its predictable reactivity, makes tosyl-activated PEG linkers a strategic choice for researchers designing complex molecular architectures.

Structural Characteristics and Multifunctional Relevance of Tos-PEG3-CH2CO2H within Contemporary Research Paradigms

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini. Its structure consists of a short, discrete polyethylene glycol chain with three repeating ethylene oxide units (PEG3). One end is functionalized with a tosyl group, and the other end terminates in a carboxylic acid group, preceded by a methylene (B1212753) spacer (-CH2CO2H). cd-bioparticles.netbroadpharm.com This specific arrangement of functional groups provides significant versatility in modern research.

| Property | Description | Source |

| Molecular Formula | C13H18O7S | scbt.com |

| Molecular Weight | 318.34 g/mol | cd-bioparticles.netscbt.com |

| Structure | A PEG derivative with a terminal tosyl group and a carboxylic acid. | cd-bioparticles.netevitachem.com |

| Key Features | Hydrophilic PEG spacer, tosyl as a good leaving group, and a reactive carboxylic acid. | cd-bioparticles.netevitachem.combroadpharm.com |

Significance of Tosyl and Carboxylic Acid Functionalities for Sequential Conjugation Research

The true power of this compound lies in its heterobifunctional nature, which enables sequential conjugation reactions. This means that the two terminal functional groups, the tosyl group and the carboxylic acid, can be reacted independently of one another under different reaction conditions.

The tosyl group is highly reactive towards nucleophiles like thiols (present in cysteine residues of proteins) or amines. mdpi.comscielo.br This reaction typically proceeds under mild conditions. The carboxylic acid, on the other hand, can be activated to react with primary amine groups (found in lysine (B10760008) residues or at the N-terminus of proteins) to form a stable amide bond. cd-bioparticles.netevitachem.com This activation is commonly achieved using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). cd-bioparticles.netevitachem.comaxispharm.com

This orthogonal reactivity allows a researcher to first attach the linker to one molecule via the tosyl group and then, after purification of the intermediate, attach a second, different molecule via the carboxylic acid. This stepwise approach is critical for the controlled synthesis of complex conjugates, such as those used in targeted drug delivery or the construction of specific biomolecular assemblies. google.combiosynsis.com

Comparative Analysis with Related PEG-Based Linkers in Academic Applications

This compound belongs to a broader class of PEG-based linkers, and its specific advantages can be understood by comparing it to related structures.

Homobifunctional vs. Heterobifunctional Linkers: Homobifunctional linkers, such as the Tos-PEGn-Tos series , possess the same reactive group at both ends (in this case, two tosyl groups). biochempeg.com While useful for creating polymers or crosslinking identical molecules, they can lead to unwanted polymerization and intramolecular crosslinking when trying to link two different molecules. ub.edu Heterobifunctional linkers like this compound avoid this issue by allowing for controlled, stepwise reactions. google.comub.edu

Cleavable vs. Non-cleavable Linkers: this compound forms stable, non-cleavable ether and amide bonds. This is desirable when a permanent linkage between two molecules is required. In contrast, cleavable linkers are designed to break under specific physiological conditions (e.g., in the acidic environment of a tumor or in the presence of specific enzymes). broadpharm.com For example, linkers containing disulfide bonds can be cleaved by reducing agents like glutathione, which is found in higher concentrations inside cells. The choice between a cleavable and non-cleavable linker depends entirely on the specific application, such as whether a drug needs to be released from its carrier to become active. ucl.ac.begoogle.com

Effect of PEG Chain Length: The "3" in this compound denotes a short PEG chain. Compared to linkers with longer PEG chains (e.g., Tos-PEG12-COOH or Tos-PEG24-COOH), shorter chains can result in faster reaction kinetics due to reduced steric hindrance. However, longer PEG chains provide greater aqueous solubility and can create a more effective "stealth" shield for protein or nanoparticle conjugates, potentially prolonging their circulation time in the body. broadpharm.com The optimal PEG length is therefore a critical parameter to be determined for each specific application. schem.jp

| Linker Type | Key Feature | Advantage | Disadvantage | Example Application |

| This compound | Heterobifunctional, non-cleavable | Allows for controlled, sequential conjugation. | Forms stable bonds, not suitable for drug release strategies requiring linker cleavage. | Creating stable antibody-linker conjugates. |

| Tos-PEGn-Tos | Homobifunctional, non-cleavable | Symmetrical structure for polymerization or crosslinking. | Risk of uncontrolled polymerization when linking two different molecules. | Synthesis of PEG-based polymers. |

| PEG Linkers with Disulfide Bonds | Heterobifunctional, cleavable | Allows for drug release in a reducing environment. | Linkage is not stable in all physiological conditions. | Intracellular drug delivery. |

| PEG Linkers with Ester Bonds | Heterobifunctional, cleavable | Can be hydrolyzed under acidic conditions or by esterases. | Susceptible to premature cleavage in the bloodstream. | pH-sensitive drug release systems. |

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7S/c1-11-2-4-12(5-3-11)21(16,17)20-9-8-18-6-7-19-10-13(14)15/h2-5H,6-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQHWSZBWDYTXGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901163084 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807537-35-4 | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807537-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-[2-[2-[[(4-methylphenyl)sulfonyl]oxy]ethoxy]ethoxy]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901163084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Advanced Synthetic Methodologies for Tos Peg3 Ch2co2h and Its Derivatives for Research Applications

Strategic Approaches to the Chemical Synthesis of Tos-PEG3-CH2CO2H

The chemical synthesis of this compound is a carefully orchestrated process that begins with the modification of a polyethylene (B3416737) glycol scaffold. Key stages involve the selective tosylation of a terminal hydroxyl group and the subsequent functionalization of the other terminus with a carboxylic acid group.

The introduction of a tosyl (p-toluenesulfonyl) group onto a PEG scaffold is a crucial step, as the tosylate serves as an excellent leaving group for subsequent nucleophilic substitution reactions. beilstein-journals.org The optimization of this reaction on a research scale focuses on achieving high mono-tosylation selectivity, preventing the formation of di-tosylated byproducts, and ensuring the reaction proceeds efficiently under mild conditions.

Controlled tosylation is often achieved by using a stoichiometric excess of the diol or glycol to favor the formation of the mono-tosylated product. jchemlett.com Reaction conditions such as low temperatures and the gradual addition of tosyl chloride are employed to enhance selectivity. jchemlett.com Research has demonstrated that mechanochemical methods, such as ball-milling, can provide a rapid and solvent-free alternative for the tosylation of PEGs, offering high yields and minimizing waste. beilstein-journals.org This solvent-free approach also prevents chain lengthening, which can be a limitation in solvent-based techniques. beilstein-journals.org

Table 1: Comparison of Tosylation Reaction Conditions for PEG Scaffolds

| Parameter | Conventional Solvent-Based Method | Mechanochemical (Ball-Milling) Method |

| Solvent | Typically Dichloromethane (DCM), Tetrahydrofuran (THF) | None (Solvent-free) |

| Base | Pyridine, Triethylamine | Solid bases (e.g., Sodium Hydride) |

| Reaction Time | Several hours to overnight beilstein-journals.org | 45-90 minutes beilstein-journals.org |

| Temperature | 0°C to room temperature | Room temperature (30 Hz frequency) beilstein-journals.org |

| Yield | Variable, risk of di-tosylation | High conversion (e.g., 94% for mPEG₂₀₀₀) beilstein-journals.org |

| Advantages | Well-established procedures | Rapid, efficient, solvent-free, prevents side reactions beilstein-journals.org |

Introducing a terminal carboxylic acid group onto the PEG linker is essential for its subsequent conjugation to amine-containing molecules, such as proteins or peptides, to form stable amide bonds. cenmed.com This functionalization is typically achieved through the oxidation of a terminal hydroxyl group or by reacting the hydroxyl group with a protected carboxylic acid derivative followed by deprotection.

One common strategy involves the reaction of a mono-protected PEG diol (e.g., with a trityl or silyl (B83357) protecting group) with an appropriate reagent to introduce the carboxyl group. For instance, the free hydroxyl end can be reacted with a halo-ester like tert-butyl bromoacetate, followed by hydrolysis of the ester to yield the carboxylic acid. Another approach is the direct oxidation of the terminal alcohol using oxidizing agents like Jones reagent or TEMPO-based systems, although care must be taken to control the reaction to avoid over-oxidation or degradation of the PEG chain. The use of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) can activate the carboxylic acid group for efficient coupling with primary amines. nih.gov

Principles of Green Chemistry in the Development of Sustainable Synthetic Routes for this compound in Academic Settings

The principles of green chemistry are increasingly being integrated into the synthesis of specialized chemical reagents in academic and research settings to minimize environmental impact. chemistryjournals.netresearchgate.net The synthesis of this compound is no exception, with efforts focused on reducing waste, improving energy efficiency, and using less hazardous substances. solubilityofthings.commsu.edu

Key green chemistry principles applicable to the synthesis of this linker include:

Waste Prevention : Designing synthetic routes that minimize the formation of byproducts. msu.edu For example, optimizing tosylation to yield mono-tosylate directly reduces the need for extensive purification to remove di-tosylated waste. jchemlett.com

Atom Economy : Maximizing the incorporation of all materials used in the process into the final product. nih.gov Catalytic approaches are favored over stoichiometric reagents. chemistryjournals.net

Use of Safer Solvents and Auxiliaries : Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even solvent-free conditions, such as the mechanochemical synthesis of tosylated PEGs. beilstein-journals.orgchemistryjournals.net

Design for Energy Efficiency : Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. solubilityofthings.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. chemistryjournals.net

Reduce Derivatives : Minimizing the use of protecting groups to avoid additional reaction and deprotection steps, which generate waste. msu.edunih.gov

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Application in Synthesis | Environmental/Economic Benefit |

| Prevention of Waste | Optimized, high-selectivity reactions to avoid byproducts. | Reduced need for purification and less chemical waste. msu.edu |

| Safer Solvents | Use of mechanochemistry (solvent-free) or water as a solvent. beilstein-journals.orgchemistryjournals.net | Reduced exposure to toxic solvents and decreased pollution. |

| Energy Efficiency | Microwave-assisted synthesis or reactions at ambient temperature. chemistryjournals.netsolubilityofthings.com | Lower energy costs and reduced carbon footprint. |

| Reducing Derivatives | Developing one-pot tandem reactions to avoid intermediate protection steps. nih.gov | Fewer reaction steps, less reagent use, and reduced waste generation. chemistryjournals.net |

By incorporating these principles, the synthesis of this compound in academic research can become more sustainable, safer, and cost-effective. chemistryjournals.net

Iii. Diverse Applications of Tos Peg3 Ch2co2h in Contemporary Academic Research

Bioconjugation Strategies and Chemical Biology Research

In the realms of chemical biology and bioconjugation, precision and control are paramount. Tos-PEG3-CH2CO2H offers researchers a tool to create well-defined molecular constructs for a variety of applications, from targeted therapies to fundamental biological investigation.

Site-Specific Conjugation Methodologies Utilizing this compound

The bifunctional nature of this compound is central to its utility in site-specific conjugation. This methodology allows for the controlled, stepwise attachment of different molecules. The tosyl group is highly reactive toward nucleophiles such as thiols, while the terminal carboxylic acid can be activated (e.g., with EDC or DCC) to react specifically with primary amine groups to form a stable amide bond. cd-bioparticles.netbroadpharm.com This dual reactivity enables researchers to perform sequential conjugations; for example, first reacting the tosyl group with a thiol-containing biomolecule and subsequently coupling the carboxylic acid end to an amine-containing molecule. This orthogonal reactivity is crucial for assembling complex molecular architectures where specific orientation and linkage are required.

Table 1: Functional Groups of this compound and Their Reactions

| Functional Group | Reactive Partner | Bond Formed | Key Feature |

|---|---|---|---|

| Tosyl (p-toluenesulfonyl) | Nucleophiles (e.g., Thiols, Amines) | Thioether, Amine | Excellent leaving group for substitution reactions. cd-bioparticles.netaxispharm.combroadpharm.com |

Development of Linkers for Antibody-Drug Conjugates (ADCs) Research

Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. aerzteblatt.descripps.edu The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, solubility, and efficacy. aerzteblatt.de PEG-containing linkers are frequently employed in ADC design. medchemexpress.eu

Research has demonstrated the use of a PEG3 linker in an innovative, site-specific anti-HER2 ADC. dovepress.com In this work, the linker, which connects the antibody to the cytotoxic payload monomethyl auristatin E (MMAE), incorporated a PEG3 component to increase the conjugate's solubility and stability in solution. dovepress.com The resulting ADC, DP303c, which had a drug-to-antibody ratio (DAR) of 2.0, showed high serum stability and potent antitumor activity, particularly in cancer cells with lower HER2 expression. dovepress.com The defined structure and enhanced properties afforded by the linker underscore the importance of components like this compound in advancing ADC technology.

Fabrication of Peptide and Protein Conjugates for Research Probes

The conjugation of functional moieties to peptides and proteins is a fundamental technique for creating research probes to study biological processes. PEGylation, the attachment of PEG chains, is a widely used strategy to improve the solubility and stability of these biomolecules. axispharm.com

This compound is an ideal reagent for this purpose. Its tosyl group can react with specific amino acid side chains, such as the thiol group of cysteine, while the carboxyl group can be coupled to lysine (B10760008) residues or the N-terminus. This allows for the precise attachment of the PEG linker, which in turn can be used to introduce fluorescent dyes, affinity tags, or other reporter molecules. The enhanced aqueous solubility and stability provided by the PEG chain are advantageous for applications in biochemical assays and cellular imaging. axispharm.com

Role in Proteolysis-Targeting Chimera (PROTAC) Development Research

Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins associated with disease. medchemexpress.comfrontiersin.orgnih.gov A PROTAC molecule consists of two ligands connected by a linker: one ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. biochempeg.comnih.gov

The linker is a crucial element in PROTAC design, as its length and composition determine the geometry of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, the efficiency of protein degradation. biochempeg.com PEG chains are the most commonly used linkers in PROTAC development. biochempeg.comfrontiersin.org this compound is explicitly identified as a PEG-based PROTAC linker used in their synthesis. medchemexpress.com The incorporation of the PEG linker can increase the water solubility and affect the cell permeability of the final PROTAC molecule, which are critical parameters for its biological activity. biochempeg.com

Table 2: Application of this compound in Bioconjugation and Drug Discovery Research

| Research Area | Role of this compound | Key Outcome |

|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Forms part of the linker connecting the antibody to a cytotoxic drug. dovepress.comambeed.com | Enhances solubility and stability of the final ADC construct. dovepress.com |

| PROTACs | Acts as the flexible linker connecting the target protein ligand and the E3 ligase ligand. biochempeg.commedchemexpress.com | Improves water solubility and influences cell permeability of the PROTAC molecule. biochempeg.com |

Materials Science and Nanotechnology Research Applications

Beyond biological molecules, the principles of conjugation and surface modification extend to materials science, where tailoring the surface chemistry of nanomaterials is essential for their application.

Surface Functionalization of Nanoparticles and Nanomaterials for Research

The functionalization of nanoparticle surfaces is critical for improving their biocompatibility, stability in biological media, and cellular uptake. frontiersin.orgnih.gov PEGylation is a gold-standard method for modifying nanoparticle surfaces to achieve these goals. frontiersin.org

This compound is a valuable tool for this application. cd-bioparticles.net The terminal carboxylic acid can be covalently attached to the surface of various nanomaterials, often through amide bond formation with amine groups present on the material's surface. This process coats the nanoparticle with short, hydrophilic PEG chains. This surface modification can prevent particle aggregation, reduce non-specific protein adsorption (the "fouling" effect), and improve hemocompatibility. frontiersin.orgchemrxiv.org Such functionalized nanoparticles are central to research in drug delivery, diagnostic imaging, and biosensing. nih.gov The ability to create stable, well-defined surface chemistries using reagents like this compound is enabling for a wide array of nanotechnology applications. chemrxiv.org

Design of Polymer-Based Scaffolds for Tissue Engineering Research

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix to support cell growth, proliferation, and differentiation. nih.govmdpi.com The surface chemistry of these scaffolds is critical for directing cellular behavior. nih.gov Polymeric scaffolds, made from materials like polyglycolic acid (PGA) or polycaprolactone (B3415563) (PCL), are widely used due to their biocompatibility and biodegradability. marquette.edunih.gov

This compound serves as a critical linker molecule for the surface functionalization of these scaffolds. Its utility lies in its ability to covalently attach bioactive molecules to the polymer surface.

Detailed Research Findings:

Immobilization of Cell Adhesion Motifs: The carboxylic acid end of this compound can be activated (e.g., with EDC/DCC) to react with amine groups on peptides, such as the well-known arginine-glycine-aspartic acid (RGD) sequence. marquette.edu This peptide motif is crucial for mediating cell adhesion. The tosyl end of the linker can then be used to graft the entire peptide-linker conjugate onto the scaffold material, which may possess nucleophilic groups like hydroxyls on its surface. This process enhances the scaffold's ability to attract and bind specific cell types.

| Role of this compound in Tissue Engineering Scaffolds | |

| Component | Function |

| Carboxylic Acid (-COOH) | Covalently binds to amine groups on bioactive molecules (e.g., RGD peptides). |

| PEG Spacer | Increases hydrophilicity and biocompatibility of the scaffold surface. nih.gov |

| Tosyl Group (-OTs) | Acts as a leaving group to anchor the linker-biomolecule conjugate to the scaffold polymer. cd-bioparticles.net |

This table outlines the function of each part of the this compound molecule in the context of modifying tissue engineering scaffolds.

Development of Responsive Polymeric Materials for Controlled Release Research

"Smart" or responsive polymers are materials designed to undergo significant changes in their physical or chemical properties in response to specific environmental stimuli, such as pH, temperature, or light. rroij.comresearchgate.net This capability is heavily exploited in controlled-release systems, where the goal is to deliver a therapeutic agent to a specific location at a controlled rate. researchgate.net

This compound is employed as a linker to conjugate drugs or other active molecules to these responsive polymer backbones. The linker ensures that the payload is securely attached until the desired stimulus is encountered.

Detailed Research Findings:

pH-Responsive Systems: Many responsive systems are designed to release their payload in the acidic microenvironment of tumors (pH 6.0-6.5) or within specific cellular compartments like endosomes. mdpi.com A therapeutic agent can be attached to a pH-sensitive polymer via the this compound linker. The carboxylic acid would be used to form a stable amide bond with an amine-containing drug. The tosyl end would attach the linker-drug conjugate to the polymer backbone. The release mechanism could then be triggered by the polymer itself swelling or degrading in acidic conditions, exposing the drug. researchgate.netmdpi.com

Chemical Probes and Biosensor Development in Research

Synthesis of Fluorescent Probes for Biological Imaging Research

Fluorescent probes are indispensable tools in molecular biology for visualizing and tracking molecules within living cells. nih.govmdpi.com A typical probe consists of a fluorophore (the signal generator) and a recognition group that selectively binds to a target analyte. mdpi.com this compound is an ideal heterobifunctional linker for synthesizing such probes.

Detailed Research Findings:

Connecting Targeting Moieties to Fluorophores: Researchers developing probes for N-formyl peptide receptors (FPRs), which are abundant on immune cells, have successfully conjugated small-molecule targeting agents to fluorophores. rsc.org The synthesis of such a probe could involve reacting the carboxylic acid of this compound with an amine on the targeting molecule. The tosyl group could then be substituted by a nucleophilic group on a fluorescent dye, creating the final probe. The PEG spacer serves to distance the fluorophore from the targeting ligand, preventing steric hindrance and potential quenching of the fluorescence signal.

Improving Probe Properties: The use of a PEG linker like this compound can enhance the aqueous solubility and reduce the non-specific binding of the fluorescent probe, leading to a better signal-to-noise ratio in imaging experiments. rsc.org Its low toxicity and high membrane permeability are also advantageous for live-cell imaging applications. mdpi.com

Ligand Conjugation for Receptor Binding Studies in Research

Understanding the interaction between a ligand and its receptor is fundamental to drug discovery and cell biology. revvity.com Receptor binding studies often require the ligand to be labeled or immobilized to facilitate detection and quantification of the binding event. researchgate.netnih.gov

This compound provides the chemical linkage to create the necessary tools for these studies.

Detailed Research Findings:

Creating Labeled Ligands for Binding Assays: To study a specific ligand-receptor interaction, the ligand is often tagged with a reporter molecule, such as a fluorophore or biotin. In a Bioluminescence Resonance Energy Transfer (BRET) assay, for example, a fluorescently labeled ligand is used to study binding kinetics in live cells. nih.gov this compound can be used to synthesize this labeled ligand by first coupling its carboxylic acid to the ligand of interest and then reacting the tosyl group with the fluorescent reporter molecule.

Immobilization for Affinity Studies: Techniques like Surface Plasmon Resonance (SPR) require one of the binding partners (e.g., the receptor) to be immobilized on a sensor chip to measure the binding of the other partner (the ligand) in real-time. nih.gov While not a direct ligand conjugation, a similar strategy using this compound could be employed to functionalize the sensor surface itself, preparing it for receptor immobilization.

Integration into Advanced Biosensor Platforms for Analytical Research

Biosensors are analytical devices that combine a biological recognition element with a physicochemical transducer to detect a target analyte. The specific and stable immobilization of the biological recognition element onto the sensor surface is paramount for the sensor's performance.

This compound is used to create a stable, functional interface between the biological and signal-transducing components of a biosensor.

Detailed Research Findings:

Surface Functionalization: The dual reactivity of this compound allows for a two-step immobilization strategy. First, the tosyl group can react with a suitable functional group on the transducer surface (e.g., an amine-modified electrode or glass slide). This creates a surface decorated with outward-facing carboxylic acid groups, mediated by a flexible, hydrophilic PEG spacer.

Covalent Attachment of Bioreceptors: In the second step, this carboxylated surface is activated and used to covalently bind the amine groups of bioreceptor molecules, such as antibodies, enzymes, or nucleic acids. This oriented and covalent attachment is crucial for maintaining the biological activity of the receptor and ensuring the reproducibility and stability of the biosensor. The PEG spacer helps to extend the bioreceptor away from the surface, enhancing its accessibility to the target analyte in the sample and minimizing surface-induced denaturation.

Iv. Mechanistic and Theoretical Investigations of Tos Peg3 Ch2co2h Reactivity in Research Contexts

Conformational Analysis and Molecular Modeling of PEG Linkers in Research

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of PEG chains. plos.orgnih.gov These studies consistently reveal that PEG linkers, even short ones like PEG3, are highly flexible. plos.org This flexibility allows the chain to adopt a vast ensemble of conformations in solution, often described as a random coil.

Steric Shielding: The flexible PEG chain sweeps through a large hydrodynamic volume, creating a "steric shield" around the molecule to which it is attached. plos.org This shielding effect can influence the accessibility of the reactive tosyl group. While the short PEG3 linker provides less shielding than longer PEG chains, its flexibility can still sterically hinder the approach of a bulky nucleophile, potentially reducing conjugation efficiency compared to a linker with no spacer. MD simulations have shown that the PEG chain can form a distinctive hydrated layer, which contributes to this shielding effect. plos.org

Conformational Behavior: All-atom and coarse-grained simulations have been used to model PEGylated proteins and nanoparticles. nih.gov These models show that the PEG chain's conformation is not static; it can transition from a "dumbbell" to a "brush" conformation on a surface depending on the density of PEGylation and the chain length. nih.gov For an isolated molecule like Tos-PEG3-CH2CO2H, the linker will be in a highly dynamic state, which can impact how it presents its reactive tosyl group for conjugation. Simulations of PEG on surfaces show it has a preference for interacting with charged amino acids like lysine (B10760008) and arginine. acs.org

Building on conformational analysis, theoretical models aim to predict the outcome of conjugation reactions and the subsequent binding behavior of the conjugated molecule.

Predicting Reactivity: For the conjugation of PEG linkers to complex biomolecules like proteins, kinetic models have been developed to predict the reactivity of different potential conjugation sites. nih.gov These models incorporate protein-specific molecular descriptors such as the pKa, exposed surface area, and local surface charge of nucleophilic residues (e.g., lysines). nih.govacs.org By combining these structural parameters with metrics for the steric shielding effect of the PEG chain itself, these models can predict which sites will react fastest and estimate the distribution of products. nih.govmdpi.com This data-driven approach moves PEGylation from a trial-and-error process to a more predictable and streamlined engineering effort. nih.gov

Predicting Binding Efficiency: When a PEG linker is used to connect a ligand to a protein or to create a bivalent inhibitor, the linker's properties directly impact the binding affinity (avidity) of the final construct. Theoretical models, such as the "reacted-site probability approach," can be used to predict the fold-improvement in binding affinity gained by tethering two molecules. plos.org These models often represent the linker as a "worm-like chain" and calculate an "effective concentration" — the concentration of one end of the linker in the vicinity of the other. researchgate.net This effective concentration, which is a function of the linker's length and flexibility, is a key parameter in predicting the avidity enhancement. A folded domain within a disordered linker can even increase the effective concentration compared to a fully disordered linker by optimizing the end-to-end distance. researchgate.net

V. Advanced Analytical and Characterization Methodologies for Tos Peg3 Ch2co2h and Its Conjugates in Research

Spectroscopic Techniques for Structural Confirmation and Purity Assessment in Research

Spectroscopic methods are indispensable for the molecular-level characterization of Tos-PEG3-CH2CO2H. These techniques provide detailed information about the molecule's atomic composition, bonding, and functional groups, which collectively confirm its structure and help assess its purity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise structure of organic molecules. azooptics.comlibretexts.org By analyzing the magnetic properties of atomic nuclei, primarily protons (¹H NMR) and carbon-13 (¹³C NMR), researchers can map out the molecular skeleton and confirm the presence and connectivity of different chemical groups. azooptics.comslideshare.net

In the ¹H NMR spectrum of this compound, distinct signals correspond to each unique proton environment within the molecule. The aromatic protons of the tosyl group appear in the downfield region, while the protons of the polyethylene (B3416737) glycol (PEG) chain and the terminal methyl group of the tosyl moiety have characteristic chemical shifts in the upfield region. The integration of these signals provides a ratio of the number of protons in each environment, further confirming the structure. rsc.org

¹³C NMR spectroscopy provides complementary information by detecting the carbon atoms in the molecule. bhu.ac.in Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, it is invaluable for confirming the carbon framework. libretexts.orgbhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal, allowing for the identification of the carbonyl carbon of the carboxylic acid, the carbons in the PEG chain, and the aromatic and methyl carbons of the tosyl group. azooptics.combhu.ac.in

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (tosyl) | 7.30 - 7.80 | Two doublets |

| Methylene (B1212753) (PEG chain) | 3.50 - 4.20 | Multiplets |

| Methylene (adjacent to COOH) | 4.00 - 4.30 | Singlet/Triplet |

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (COOH) | 170 - 180 |

| Aromatic (tosyl) | 125 - 145 |

| Methylene (PEG chain) | 65 - 75 |

Mass spectrometry (MS) is a fundamental analytical technique used to measure the mass-to-charge ratio of ions. Its primary role in the analysis of this compound is the accurate determination of its molecular weight, providing definitive confirmation of its chemical composition. The theoretical molecular weight of this compound is approximately 318.34 g/mol , and its exact mass is 318.08. medkoo.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly well-suited for analyzing polar molecules like PEG derivatives.

Beyond simple molecular weight confirmation, MS is crucial for characterizing conjugates. After reacting this compound with a biomolecule (e.g., a peptide or protein), MS analysis of the product will show a mass increase corresponding to the mass of the incorporated linker. This confirms the successful covalent attachment and can even provide information on the degree of labeling (i.e., how many linker molecules have attached to the biomolecule).

Molecular Weight Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₃H₁₈O₇S | medkoo.com |

| Average Molecular Weight | 318.34 g/mol | medkoo.comaxispharm.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. mvpsvktcollege.ac.insavemyexams.com For this compound, IR spectroscopy serves as a rapid and effective method to verify the presence of its key chemical motifs.

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the sulfonyl group (S=O) from the tosylate, the ether linkages (C-O-C) of the PEG spacer, and the carboxylic acid group (a broad O-H stretch and a sharp C=O stretch). fiveable.melibretexts.org The presence of these specific peaks provides strong evidence that the molecule has the intended functional group composition. spectroscopyonline.com

Characteristic IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong, sharp) |

| Tosyl Group | S=O stretch | 1340 - 1370 and 1150 - 1170 |

| PEG Chain | C-O-C stretch | 1050 - 1150 (strong) |

Chromatographic Separation and Purity Assessment in Research Scale

Chromatographic techniques are central to both the purification of this compound after its synthesis and the analysis of its subsequent conjugation products. lcms.cz These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of synthetic molecules like this compound. In a research context, reverse-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. This method effectively separates the product from any remaining starting materials or by-products based on differences in polarity, allowing for a precise assessment of purity.

Furthermore, HPLC is an invaluable tool for reaction monitoring. nih.gov By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, researchers can track the disappearance of reactants and the appearance of the product. This provides critical kinetic data that can be used to optimize reaction conditions, such as temperature or reaction time, to maximize yield and purity. nih.gov

Applications of HPLC for this compound

| Application | Purpose | Typical Method |

|---|---|---|

| Purity Assessment | To quantify the purity of the final product. | Analytical RP-HPLC |

| Purification | To isolate the pure compound from a crude reaction mixture. | Preparative RP-HPLC |

Gel Permeation Chromatography (GPC), also known as Size-Exclusion Chromatography (SEC), is an essential technique for characterizing polymers and macromolecules. malvernpanalytical.comwikipedia.org It separates molecules based on their hydrodynamic volume, or size in solution. wikipedia.orgresolvemass.ca Larger molecules cannot enter the pores of the chromatography column packing material and thus travel a shorter path, eluting from the column more quickly than smaller molecules which can penetrate the pores. resolvemass.ca

While GPC can be used to analyze the PEG component itself, its primary utility in this context is the characterization of conjugates formed using the this compound linker. chromatographyonline.com When the linker is successfully attached to a large biomolecule, such as a protein or polysaccharide, the resulting conjugate will have a significantly larger molecular size. researchgate.net GPC analysis clearly demonstrates this change; the chromatogram of a successful conjugation reaction will show a new peak that elutes much earlier than the peaks corresponding to the unconjugated biomolecule or the free linker. researchgate.netresearchgate.net This provides unambiguous evidence of conjugate formation and allows for the assessment of its molecular weight distribution and the removal of any unreacted components. lcms.cz

Role of GPC in Conjugate Analysis

| Analysis Step | Observation | Interpretation |

|---|---|---|

| Analyze starting biomolecule | A peak at a specific elution volume. | Establishes baseline size of the biomolecule. |

| Analyze conjugation reaction mixture | A new peak appears at an earlier elution volume. | Confirms the formation of a larger molecular weight conjugate. |

Advanced Imaging Techniques for Conjugate Localization in Biological Research

Visualizing the fate of molecules conjugated with this compound within a biological system is crucial for evaluating their targeting efficiency and mechanism of action. Advanced imaging techniques such as fluorescence and electron microscopy serve as powerful tools for this purpose, offering high-resolution insights into the spatial distribution of these conjugates in cells, tissues, and on the surface of nanomaterials.

Fluorescence microscopy is a cornerstone technique for studying the localization of biomolecules in biological research. licorbio.comwho.int By attaching a fluorescent label (fluorophore) to a molecule of interest, researchers can track its journey within living or fixed cells and tissues. biocompare.com In the context of this compound, the carboxyl group (–CO2H) provides a convenient handle for conjugation to a fluorescent dye, while the tosyl group (Tos) can be used to link a targeting moiety. This creates a trackable probe for biological investigation.

The basic principle involves exciting the fluorophore with light of a specific wavelength, which then emits light at a longer wavelength. biotium.com This emitted light is captured to generate an image, revealing the probe's location. biotium.com Techniques like confocal microscopy enhance image quality by eliminating out-of-focus light, allowing for the creation of high-resolution, three-dimensional reconstructions of the sample. licorbio.combiotium.com Total Internal Reflection Fluorescence (TIRF) microscopy is another specialized method ideal for studying processes at the cell surface, as it selectively excites fluorophores in a very thin region near the coverslip. licorbio.comchirlmin.org

Research findings have repeatedly demonstrated the utility of fluorescence microscopy in tracking PEGylated conjugates. For instance, studies have used fluorescently labeled PEG-nanoparticles to monitor cellular uptake and intracellular trafficking. researchgate.net In one such study, KB cells incubated with nanoparticles featuring a sheddable PEG layer linked via a disulfide bond were analyzed by fluorescence microscopy. The appearance of a green fluorescence signal in the perinuclear region indicated that the PEG linker had been cleaved after the nanoparticle was internalized by the cell, demonstrating the conjugate's response to the intracellular environment. nih.gov Similarly, the internalization of PEGylated quantum dots by macrophages has been visualized in atherosclerotic lesions, confirming the role of fluid-phase pinocytosis in their uptake. jci.org

| Microscopy Technique | Application Example | Key Findings | Reference(s) |

| Confocal Fluorescence Microscopy | Analysis of Cy5-PEG-Nanoparticle (NP) cellular uptake by various cell lines (MDA MB 231, MEF, HEK 293T). | Visualization and confirmation of NP internalization within cells. The red fluorescence from Cy5 allowed for clear localization against the blue-stained nuclei. | researchgate.net |

| Fluorescence Microscopy | Observation of endosomal PEG shedding from PLGA-(FRET)-PEG nanoparticles in KB cells. | Green fluorescence appeared in the perinuclear region after 4 hours, indicating PEG shedding post-endocytosis due to disulfide cleavage in the reducing endosomal environment. | nih.gov |

| Fluorescence Microscopy | Assessment of PEGylated quantum dot accumulation in macrophages within mouse atherosclerotic lesions. | Fluorescent nanoparticles accumulated within macrophages in the lesions, both in vivo and ex vivo, demonstrating uptake via fluid-phase pinocytosis. | jci.org |

| Fluorescence Microscopy | Internalization study of different molecular weight (MW) PEGs by dendritic cells (a type of antigen-presenting cell). | The study revealed that dendritic cells internalize PEG regardless of its molecular weight, suggesting that PEGylation MW may not significantly affect uptake by these specific cells. | liverpool.ac.uk |

This table presents selected research findings on the use of fluorescence microscopy to study PEGylated conjugates.

Electron microscopy (EM) offers unparalleled resolution for visualizing the structure and morphology of materials at the nanoscale, making it an essential tool for characterizing nanomaterials functionalized with linkers like this compound. nih.gov Unlike light microscopy, EM uses a beam of electrons to generate images, enabling magnifications that can resolve individual nanoparticles and even surface coatings. dovepress.com The two most common forms are Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM). nih.govmdpi.com

Transmission Electron Microscopy (TEM) works by passing a beam of electrons through an ultra-thin specimen. researchgate.net The electrons that pass through are detected to form an image. TEM provides detailed information about the internal structure, size, and shape of nanoparticles. dovepress.comresearchgate.net When analyzing PEG-functionalized nanoparticles, TEM can confirm the presence of the core nanoparticle and, in some cases, visualize the PEG layer, often seen as a less dense corona or halo around the core material, especially when stained. researchgate.netnih.gov For example, TEM has been used to characterize PEG-functionalized gold nanoparticles, revealing an increase in particle size as precursor concentrations were varied. researchgate.net It has also been employed to visualize the iron-oxide core of PEG-functionalized magnetic nanoparticles and the spherical shape of PEG-poly(ε-caprolactone) nanoparticles. researchgate.netnih.gov

Scanning Electron Microscopy (SEM) scans the surface of a sample with a focused beam of electrons. mdpi.com The interaction of the electrons with the surface produces various signals that are collected to form an image of the surface topography. SEM is invaluable for studying the surface morphology and dispersion of nanoparticles. mdpi.com For instance, SEM has been used to characterize coatings of PEG-functionalized magnetite nanoparticles on surfaces, confirming their uniform deposition. mdpi.com A novel transmission SEM technique has also been developed to provide nano-scale resolution of functionalized nanoparticles distributed within hydrogel sections. nist.gov

| EM Technique | Nanomaterial System | Information Obtained | Reference(s) |

| Transmission Electron Microscopy (TEM) | PEG-b-poly(ε-caprolactone) (PEG-b-PCL) nanoparticles. | Revealed spherical nanoparticle shape with an average diameter of around 120 nm. Cryo-TEM confirmed the morphology. | researchgate.net |

| Transmission Electron Microscopy (TEM) | PEG-functionalized gold nanoparticles (PEG-AuNPs). | Showed an increase in the size of spherical nanoparticles (from 14.5 nm to 46.7 nm) with increasing precursor concentration. | researchgate.net |

| Transmission Electron Microscopy (TEM) | PEG-functionalized magnetite nanoparticles (Fe3O4@PEG). | Confirmed nanoparticle dimensions between 5 and 9 nm and high crystallinity. | mdpi.com |

| Scanning Electron Microscopy (SEM) | Fe3O4@PEG/Polymyxin B coatings on voice prosthesis sections. | Characterized the surface morphology of the nanostructured coating, which proved to be uniform. | mdpi.com |

| Scanning/Transmission Electron Microscopy (S/TEM) | PEG-functionalized nanoparticles within a PEG hydrogel. | A novel technique was developed to investigate the distribution and transport of gold nanoparticles and quantum dots within the hydrogel matrix at high resolution. | nist.gov |

This table summarizes findings from studies using electron microscopy to analyze the structure and morphology of PEG-functionalized nanomaterials.

Vi. Challenges and Future Directions in Academic Research Utilizing Tos Peg3 Ch2co2h

Addressing Limitations in Conjugation Yields and Selectivity in Research

A primary area of ongoing research focuses on overcoming the practical limitations of conjugation reactions to improve both the yield and precision of the final product.

The chemical reactivity of the tosyl group, while advantageous, can also lead to undesired side reactions, particularly under basic conditions which may be required for other coupling steps.

Elimination Reactions: A significant side reaction is the base-catalyzed elimination of the tosylate, which competes with the desired nucleophilic substitution. To mitigate this, researchers employ strategies such as using milder bases (e.g., K₂CO₃ instead of strong hydroxides) and maintaining low reaction temperatures to favor the substitution pathway.

Hydrolysis: The tosyl group can undergo hydrolysis, especially under acidic conditions, which can limit the linker's use in certain reaction environments or for applications requiring long-term stability at low pH.

Cross-Reactivity: When working with polyfunctional molecules, such as proteins, the presence of multiple nucleophilic groups (e.g., amines, thiols) can lead to a lack of selectivity. Protecting group strategies are often necessary to ensure the tosyl group reacts only at the intended site. jchemlett.com For instance, if a protein has multiple lysine (B10760008) residues, reaction with Tos-PEG3-CH2CO2H could result in a heterogeneous mixture of products with varying numbers of PEG chains attached. nih.gov

A summary of common side reactions and mitigation strategies is presented in the table below.

| Side Reaction | Triggering Condition | Mitigation Strategy | Source(s) |

| Elimination | Basic conditions | Use of mild bases, low temperatures | |

| Hydrolysis | Acidic conditions | Maintain neutral or basic pH during use | |

| Chloride Substitution | Tosylation reaction | Careful control of reaction conditions | researchgate.net |

| Non-specific Conjugation | Multiple reactive sites on biomolecule | Use of protecting groups, site-specific conjugation methods | jchemlett.comnih.gov |

To enhance yield and selectivity, the field is moving towards more sophisticated and orthogonal ligation strategies. These "click chemistry" reactions are characterized by high yields, stereospecificity, and tolerance of a wide range of functional groups and biological conditions. frontiersin.org

Azide-Alkyne Cycloadditions: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, forming a stable triazole linkage. frontiersin.orgnih.gov A linker like this compound could be modified, for example, by converting the carboxylic acid to an amine and then to an azide, creating a Tos-PEG3-azide linker. This could then be "clicked" onto a biomolecule containing an alkyne handle. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the cellular toxicity associated with copper catalysts, SPAAC utilizes strained cyclooctynes (like BCN) that react spontaneously with azides. biochempeg.comacs.org This metal-free approach is highly biocompatible and allows for efficient conjugation in living systems. biochempeg.com

Oxime and Hydrazone Formation: The reaction between an aldehyde or ketone and an aminooxy or hydrazide group to form a stable oxime or hydrazone linkage is another powerful bioorthogonal reaction. acs.orgnih.gov A linker could be designed to incorporate one of these functionalities for highly specific ligation. tandfonline.com

Native Chemical Ligation (NCL): NCL is used for synthesizing proteins by forming a native peptide bond between a C-terminal thioester and an N-terminal cysteine. frontiersin.org While effective, it requires non-reducing conditions to avoid disrupting existing disulfide bonds in complex peptides. nih.gov

These advanced chemistries offer a path to overcoming the limitations of traditional methods, enabling the creation of more homogeneous and well-defined bioconjugates. nih.gov

Exploration of Novel Applications in Emerging Scientific Research Fields

The unique properties of PEG linkers like this compound position them as valuable tools in cutting-edge areas of biomedical research.

PEGylation, the process of attaching PEG chains to molecules or vectors, is a critical strategy in gene therapy for overcoming in vivo barriers. researchgate.netnih.gov

Immune Evasion: Covalently attaching PEG linkers to viral vectors, such as adenoviruses, creates a physical shield that can reduce recognition by the host immune system. researchgate.netmdpi.com This "stealth" effect helps evade both innate immune responses and pre-existing neutralizing antibodies, potentially allowing for repeated administration. mdpi.com

Improved Pharmacokinetics: The hydrophilic PEG shell increases the hydrodynamic size of the vector, which can significantly prolong its circulation time in the bloodstream by reducing clearance by the reticuloendothelial system. nih.govmdpi.com

Targeted Delivery: Heterobifunctional linkers are instrumental in creating targeted vectors. One end of the linker can be attached to the vector surface, while the other end (e.g., the carboxyl group of this compound) can be conjugated to a targeting ligand, such as a folate molecule or a specific peptide. researchgate.netmdpi.com This redirects the vector to specific cell types that overexpress the corresponding receptor, increasing therapeutic efficacy and reducing off-target effects. researchgate.netmdpi.com PEGylated lipids are also crucial components in lipid nanoparticle (LNP) systems for delivering mRNA and siRNA therapeutics. biochempeg.combiochempeg.com

The properties of PEG linkers are highly beneficial for the development of next-generation diagnostic and imaging agents.

Enhanced Solubility and Stability: PEG chains can be incorporated into fluorescent dyes and other imaging probes to increase their aqueous solubility and stability, which is crucial for cellular and in vivo imaging applications. thermofisher.comnih.gov

Improved Pharmacokinetics of Probes: Just as with gene vectors, PEGylating imaging agents can increase their circulation half-life, allowing for better biodistribution and target accumulation before imaging. nih.gov

Computational Design and Rational Engineering of Next-Generation PEG-based Linkers for Enhanced Research Utility

The empirical, trial-and-error approach to linker design is gradually being supplemented and replaced by computational and rational design strategies. escholarship.org

Predictive Modeling: Molecular dynamics simulations and other computational tools can predict how a linker will behave, including its flexibility, hydrophilicity, and how it influences the formation of a stable complex between two conjugated entities (e.g., an antibody and a drug). escholarship.orgmdpi.com For instance, computational models have been used to successfully predict the optimal PEG linker length for PROTACs (Proteolysis Targeting Chimeras), which are molecules designed to induce protein degradation. oup.com

Rational Design: By understanding the structural basis of a linker's function from X-ray crystallography and computational simulations, researchers can rationally engineer next-generation linkers with improved properties. escholarship.org This includes optimizing linker length to ensure proper distance and orientation between two binding partners, modifying the linker composition to enhance solubility and reduce aggregation, and introducing rigid or flexible elements to control conformational freedom. precisepeg.comsygnaturediscovery.com

AI and Machine Learning: Artificial intelligence and machine learning models are being developed to generate novel linker structures with desired physicochemical properties. mdpi.comresearchgate.net These models can be trained on large datasets of existing linkers and then guided by reinforcement learning to design new linkers optimized for specific properties like solubility, synthetic accessibility, and length. mdpi.comresearchgate.net

These advanced design strategies promise to accelerate the development of highly optimized linkers for a wide range of research applications, moving beyond simple spacers to integral components that enhance the function and performance of the final conjugate. precisepeg.com

Standardization of Research Methodologies and Quality Control for this compound Derivatives in Academic Collaborations

The increasing use of specialized chemical tools like this compound, a discrete polyethylene (B3416737) glycol (PEG) linker, in sophisticated applications such as Proteolysis Targeting Chimeras (PROTACs), highlights a critical challenge in academic research: the need for rigorous standardization and quality control. broadpharm.comnih.gov The scientific community is grappling with a "reproducibility crisis," where results from one laboratory are often difficult to replicate in another. nih.govidbs.com A significant contributor to this issue is the variability in research reagents, including complex synthetic molecules like PEGylated linkers. mblintl.comcellculturedish.com For academic collaborations, where multiple research groups may source or synthesize the linker independently, this variability can introduce confounding factors that undermine the validity and comparability of results. nih.gov

A primary challenge lies in the inherent heterogeneity of PEG derivatives. waters.comacs.org While this compound is designed as a discrete-length PEG (dPEG®) linker to avoid the polydispersity of traditional PEG polymers, its synthesis and purification can still result in batch-to-batch variations. acs.org Impurities, isomeric byproducts, or variations in the purity level can significantly impact the linker's reactivity, solubility, and the ultimate biological activity of the final conjugate. mblintl.com In the context of PROTACs, where the linker's length and composition are critical for inducing an effective ternary complex between the target protein and an E3 ligase, even minor structural deviations can lead to drastic differences in degradation efficacy. broadpharm.comnih.gov

To ensure the reliability of collaborative research, establishing a comprehensive quality control (QC) protocol is paramount. eurachem.orgepa.gov This goes beyond simple confirmation of the final product and involves a multi-faceted analytical approach to characterize the linker thoroughly. nih.govthermofisher.com Key QC parameters should be agreed upon by all collaborating laboratories to ensure that the materials used are consistent and comparable. epa.gov

Key Quality Control Parameters for Standardizing this compound Derivatives:

| Parameter | Analytical Method(s) | Purpose | Acceptance Criteria Example |

| Identity & Structure | NMR (¹H, ¹³C), High-Resolution Mass Spectrometry (HRMS) | Confirms the correct chemical structure, including the tosyl group, PEG chain, and carboxylic acid terminus. | Spectral data consistent with the reference structure; HRMS mass accuracy within ± 5 ppm. |

| Purity | High-Performance Liquid Chromatography (HPLC), Ultra-High Performance Liquid Chromatography (UHPLC) | Quantifies the percentage of the desired compound and detects impurities. nih.gov | ≥95% purity by HPLC at a specific wavelength (e.g., 254 nm). |

| Homogeneity | Mass Spectrometry (MS), Size-Exclusion Chromatography (SEC) | Confirms the discrete nature of the PEG linker and absence of polydispersity. waters.comthermofisher.com | Single dominant peak in MS and SEC corresponding to the expected molecular weight. |

| Residual Solvents | Gas Chromatography (GC), NMR | Detects and quantifies any remaining solvents from the synthesis and purification process. | <0.5% total residual solvents as per ICH guidelines. |

| Water Content | Karl Fischer Titration | Measures the amount of water present, which can affect stability and reactivity. | ≤0.5% w/w. |

This table is interactive and provides illustrative examples of QC parameters. Actual acceptance criteria should be established based on the specific requirements of the collaborative project.

Implementing such standardized QC measures in academic collaborations presents its own set of challenges. Access to advanced analytical instrumentation may vary between institutions, and the technical expertise required for these analyses might not be uniformly available. nih.gov Furthermore, for non-commercial or "research use only" compounds synthesized in-house, there is often a lack of established, universal standards compared to pharmaceutical-grade reagents. jmu.edu

Future directions to address these challenges should focus on fostering a culture of transparency and methodological rigor in multi-center academic studies. idbs.com This includes:

Centralized Synthesis and Characterization: Whenever possible, collaborations should aim to use a single, well-characterized batch of the reagent distributed to all participating labs.

Development of Standard Operating Procedures (SOPs): Detailed, shared protocols for the synthesis, purification, and analysis of this compound and its derivatives should be established at the outset of a project.

Cross-Validation of Analytical Methods: Collaborating labs should perform cross-validation exercises to ensure their analytical methods produce comparable results. epa.gov

Transparent Reporting: Publications resulting from collaborations must provide detailed information about the source and characterization of the linker, including the QC data, to allow for accurate replication of the work. idbs.comcellculturedish.com

By embracing robust standardization and quality control, the academic community can enhance the reproducibility and reliability of research involving sophisticated reagents like this compound, thereby accelerating the pace of discovery in chemical biology and drug development. mblintl.commlo-online.com

Q & A

Q. What are the recommended methods for synthesizing Tos-PEG3-CH2CO2H, and how can its purity be validated?

this compound is synthesized via nucleophilic substitution, where the tosyl (Tos) group reacts with the PEG3 spacer. Key steps include:

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at -20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the tosyl group .

- Handling : Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritancy .

- Stability testing : Monitor degradation via TLC or HPLC over time; discard if purity drops below 90% .

Q. What analytical techniques are critical for confirming the structure of this compound?

- FT-IR : Confirm ester (C=O stretch at ~1730 cm) and sulfonate (S=O stretch at ~1360 cm) groups .

- Elemental analysis : Verify C, H, S, and O percentages match theoretical values (e.g., C% ~50.8, S% ~8.4) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for conjugating this compound to biomolecules?

- pH control : Maintain pH 7.5–8.5 to balance nucleophilic reactivity (e.g., amine groups) and tosyl group stability .

- Solvent selection : Use DMF or DMSO for solubility, but avoid aqueous buffers with high chloride content (risk of premature hydrolysis) .

- Kinetic monitoring : Employ UV-Vis (λ = 260 nm) to track tosyl group displacement in real time .

Q. What strategies address contradictions in reported reactivity of this compound across studies?

- Data triangulation : Cross-reference findings with structurally analogous compounds (e.g., Tos-PEG4-acid) to identify trends .

- Statistical validation : Apply ANOVA to compare reaction yields under varying conditions (temperature, solvent, catalyst) .

- Error source analysis : Investigate batch-to-batch variability in PEG spacer length using MALDI-TOF .

Q. How can this compound be integrated into PROTAC design, and what methodological challenges arise?

- Linker optimization : Use molecular dynamics simulations to assess flexibility and solvent-accessible surface area (SASA) of the PEG3 spacer .

- Biolayer interferometry : Quantify binding kinetics between this compound-conjugated PROTACs and E3 ligases .

- Challenge : PEG hydrophilicity may reduce cell permeability; mitigate by co-administering endocytosis enhancers .

What frameworks guide the formulation of research questions involving this compound?

- PICO framework :

- FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant to drug delivery or bioconjugation fields .

Data Analysis and Validation

Q. How should researchers validate experimental data on this compound for publication?

Q. What are best practices for troubleshooting failed conjugation reactions?

- Diagnostic workflow :

- Verify this compound purity via HPLC.

- Test biomolecule integrity (e.g., SDS-PAGE for proteins).

- Adjust molar ratios (1:3 to 1:10, this compound:biomolecule) .

- Alternative approaches : Switch to amine-reactive linkers (e.g., NHS-PEG3-acid) if tosyl reactivity is insufficient .

Literature and Ethical Considerations

Q. How can researchers conduct a rigorous literature review on this compound?

Q. What ethical guidelines apply to studies involving this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.